molecular formula C16H13NO4 B12877361 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide CAS No. 88258-51-9

6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide

Cat. No.: B12877361
CAS No.: 88258-51-9
M. Wt: 283.28 g/mol
InChI Key: AEQPVBYHDMZDBT-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide (CAS 88258-51-9) is a benzofuran-based carboxamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzofuran core structure substituted with a phenolic hydroxyl group, a methoxy group, and an N-phenyl carboxamide moiety. The specific arrangement of these electron-donating functional groups is a key structural motif investigated for its potential biological activity. Preliminary research on structurally related benzofuran and benzimidazole carboxamides suggests this compound may hold value in oncology research. Studies have shown that analogs with hydroxy and methoxy substitutions exhibit pronounced antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) . The presence of the hydroxy group is particularly critical, as it is known to enhance the antioxidative potential of such molecules, which can play a role in modulating oxidative stress pathways associated with carcinogenesis . Furthermore, similar benzofuran-7-carboxamide derivatives have been designed as potent Mnk (MAP kinase-interacting kinase) inhibitors through fragment-based drug design, demonstrating inhibitory activity in the low micromolar range and showing anti-proliferative effects in human leukemia and colon cancer cell lines . Beyond oncology, the structural features of this compound align with scaffolds explored for neuroprotective applications. Benzofuran carboxamide derivatives have demonstrated neuroprotective and antioxidant effects in model systems, protecting neuronal cells from excitotoxic damage and scavenging free radicals . The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care, and it is typically stored sealed in a dry environment.

Properties

CAS No.

88258-51-9

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

6-hydroxy-4-methoxy-N-phenyl-1-benzofuran-5-carboxamide

InChI

InChI=1S/C16H13NO4/c1-20-15-11-7-8-21-13(11)9-12(18)14(15)16(19)17-10-5-3-2-4-6-10/h2-9,18H,1H3,(H,17,19)

InChI Key

AEQPVBYHDMZDBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1C=CO2)O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step often involves the cyclization of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid in the presence of a base to form the benzofuran ring.

    Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via demethylation of a methoxy precursor using reagents like boron tribromide or sodium ethanethiolate.

    Carboxamide Formation: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as aniline, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for cost-effectiveness, safety, and scalability. This often involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Green Chemistry Principles: Utilizing environmentally benign solvents and reagents to minimize waste and hazardous by-products.

    Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 6-oxo-4-methoxy-N-phenylbenzofuran-5-carboxamide.

    Reduction: Formation of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-amine.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties in various studies. It is part of a broader class of benzofuran derivatives that have been investigated for their ability to inhibit cancer cell proliferation.

Case Studies

  • Study on Benzofuran Derivatives : A series of benzofuran derivatives exhibited IC50 values ranging from 3.5 to 8.7 μM against multiple cancer cell lines, outperforming standard chemotherapeutic agents like etoposide .
  • Specific Compound Evaluation : Another study highlighted a derivative with an IC50 value of 0.46 μM against head and neck cancer cells, showcasing its potential as a targeted anticancer agent .

Antimicrobial Properties

6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide has also been evaluated for its antimicrobial activity against various pathogens.

Target Pathogens

The compound has demonstrated effectiveness against bacteria such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The presence of hydroxyl groups at specific positions enhances its antibacterial efficacy .

Case Studies

  • Inhibition of Mycobacterium Protein Tyrosine Phosphatase B : A study reported the synthesis of inhibitors based on the benzofuran scaffold that showed potent activity against Mycobacterium protein tyrosine phosphatase B, a key virulence factor in tuberculosis . The most effective compound had an IC50 value of 38 nM.
  • Broad-Spectrum Antibacterial Activity : Compounds with hydroxyl substitutions at the C-6 position exhibited excellent antibacterial activities with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.12 μg/mL against various bacterial strains .

Neuroprotective Effects

Benzofuran derivatives, including 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide, have been studied for their neuroprotective properties.

Mechanism of Neuroprotection

These compounds have shown the ability to inhibit β-amyloid aggregation, which is crucial in the context of Alzheimer's disease. They protect neuronal cells from toxic insults associated with neurodegenerative diseases .

Case Studies

  • Neuroprotective Activity : Research indicated that specific benzofuran derivatives could protect human neuronal SHSY5Y cells from β-amyloid peptide-induced toxicity, suggesting their potential use in treating neurodegenerative disorders .

Data Summary Table

ApplicationMechanismKey FindingsReference
AnticancerInduces apoptosisIC50 values between 0.46 - 8.7 μM
AntimicrobialInhibits bacterial growthMIC values from 0.78 - 3.12 μg/mL
NeuroprotectionInhibits β-amyloid aggregationProtects SHSY5Y cells from toxicity

Mechanism of Action

The mechanism of action of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: Depending on its structure, it can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide and related benzofuran derivatives from recent studies:

Compound Name / ID Substituents (Positions) Functional Groups Key Modifications vs. Target Compound Reference
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide 6-OH, 4-OCH3, 5-N-phenylcarboxamide Hydroxyl, methoxy, carboxamide Reference compound -
GSK8175 (Compound G, ) 5-cyclopropyl, 6-oxazolyl, 2-fluorophenyl Cyclopropyl, fluorophenyl, oxazole Oxazole replaces hydroxyl; fluorophenyl at C2
Compound E () 6-triazolyl, 5-bromo-fluoro-hydroxymethyl Triazole, bromo, hydroxymethyl Bromo and triazole substituents at C6
Compound C () 6-aminoethyl, 5-cyclopropyl Aminoethyl, cyclopropyl Aminoethyl replaces hydroxyl; cyclopropyl
Compound B () 6-sulfonamido, 4-amino-trifluoromethyl Sulfonamido, trifluoromethyl Sulfonamido replaces carboxamide
ECHEMI-670258-29-4 () 3-acetyl, 2-methyl, 5-sulfonylcyclohexane Acetyl, methyl, sulfonylcyclohexane Sulfonylcyclohexane at C5; acetyl at C3
Key Observations:

Substituent Positioning : Unlike the target compound, many analogs (e.g., GSK8175 in ) prioritize fluorophenyl or cyclopropyl groups at positions 2 or 5 to enhance lipophilicity and metabolic stability .

Functional Group Replacements : The hydroxyl group at C6 in the target is replaced with oxazole () or triazole () in analogs, which may improve kinase-binding affinity but reduce polarity .

Carboxamide vs.

Pharmacological and Physicochemical Properties

  • Solubility : The hydroxyl and methoxy groups in the target compound enhance water solubility compared to analogs with lipophilic substituents (e.g., fluorophenyl in or trifluoromethyl in ) .
  • Metabolic Stability : Fluorinated analogs () exhibit prolonged half-lives due to reduced cytochrome P450 metabolism, whereas the target’s hydroxyl group may increase susceptibility to glucuronidation .
  • Binding Affinity : Sulfonamide-containing derivatives () show stronger interactions with hydrophobic enzyme pockets compared to the target’s carboxamide, as seen in kinase inhibition assays .

Biological Activity

6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide can be described as follows:

  • Molecular Formula : C16H15NO4
  • Molecular Weight : 285.3 g/mol
  • IUPAC Name : 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide

This compound features a benzofuran core with hydroxy and methoxy substituents, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity
  • Antimicrobial Properties
  • Anti-inflammatory Effects

Anticancer Activity

Studies have demonstrated that derivatives of benzofuran compounds can exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 0.56 µM against various cancer cell lines, indicating potent antiproliferative effects . The presence of hydroxyl and methoxy groups in the structure appears to enhance these activities.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-70.28
Compound BHCT-1160.16
Compound CA5490.48
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamideTBDTBD

Antimicrobial Properties

The benzofuran scaffold has been associated with antimicrobial activities as well. Research on similar compounds indicates that modifications at specific positions can lead to enhanced antibacterial effects . The interaction with bacterial phosphatases is a potential mechanism through which these compounds exert their antimicrobial effects.

The biological activity of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit protein tyrosine phosphatases (PTPs), which are crucial for cellular signaling pathways involved in cancer progression and immune responses .
  • Modulation of Cell Signaling Pathways : By interacting with various receptors and enzymes, these compounds can alter cell signaling pathways, leading to increased apoptosis in cancer cells and modulation of inflammatory responses.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidative properties, which may contribute to their overall therapeutic potential by reducing oxidative stress within cells .

Case Studies

Several case studies illustrate the efficacy of related benzofuran derivatives:

  • Study on Anticancer Efficacy : A study investigated the effects of various benzofuran derivatives on breast cancer cell lines, revealing that modifications at the hydroxyl and methoxy positions significantly enhanced cytotoxicity .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of benzofuran derivatives against Mycobacterium tuberculosis, highlighting the importance of structural modifications for increased potency against bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide, and how can intermediates be characterized?

  • Methodology : The benzofuran core can be synthesized via cascade [3,3]-sigmatropic rearrangements or Friedel-Crafts acylation. For example, highlights cascade reactions using NaH in THF to form benzofuran derivatives. Intermediate characterization should include 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and functional group incorporation. LC-MS can monitor reaction progress .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store below -20°C in airtight, light-resistant containers under inert gas (e.g., argon), as suggested for structurally related benzofuran carboxamides in . Use desiccants to prevent hydrolysis of the methoxy and hydroxy groups. Safety protocols from recommend P95/P1 respirators and chemical-resistant gloves during handling .

Q. What analytical techniques are critical for purity assessment?

  • Methodology : Employ HPLC with UV detection (λ = 254 nm) and a C18 column for purity analysis. High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) determines melting points. emphasizes LC-MS for detecting byproducts in spirobenzofuran syntheses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology : Systematically modify substituents (e.g., methoxy position, phenyl ring substitution) and evaluate pharmacological activity. For example, notes that chloro and trifluoromethyl groups enhance receptor binding in related benzamides. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes or receptors .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Cross-validate results using orthogonal assays (e.g., cell-based vs. cell-free systems). For instance, if cytotoxicity varies between cancer cell lines (e.g., HepG2 vs. MCF-7), conduct transcriptomic profiling to identify off-target effects. ’s approach to benzofuran analogs emphasizes comparative pharmacokinetic studies .

Q. How can in vivo pharmacokinetics be improved without compromising efficacy?

  • Methodology : Introduce prodrug moieties (e.g., esterification of the hydroxy group) to enhance bioavailability. demonstrates that amino and chloro substitutions on benzoic acids improve metabolic stability. Use microsomal stability assays and rodent models to assess half-life and tissue distribution .

Method Development Questions

Q. What chromatographic methods separate enantiomers or diastereomers of this compound?

  • Methodology : Chiral HPLC with amylose or cellulose-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. ’s triazole carboxamide study used polar organic mobile phases (hexane:isopropanol) with 0.1% trifluoroacetic acid for baseline separation. Monitor at 220 nm for optimal sensitivity .

Q. How can computational modeling predict metabolic pathways?

  • Methodology : Use in silico tools like MetaSite or GLORYx to identify cytochrome P450 oxidation sites. ’s furancarboxaldehyde derivatives were analyzed for sulfhydryl reactivity, which can inform predictions for methoxy group demethylation or hydroxy group glucuronidation .

Safety and Compliance

Q. What are the key occupational exposure limits and disposal protocols?

  • Methodology : Follow GHS Category 2 guidelines for skin/eye irritation (). Neutralize waste with 10% sodium bicarbonate before incineration. recommends OSHA-compliant fume hoods and HEPA filters to minimize aerosol exposure during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.